molecular formula C11H18N2O B094161 Tetrahydrocytisine CAS No. 18161-94-9

Tetrahydrocytisine

Cat. No. B094161
CAS RN: 18161-94-9
M. Wt: 194.27 g/mol
InChI Key: KWVYCGMBGRYVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrocytisine is a compound that has been studied for its chemical behavior under acid hydrolysis conditions. The research has focused on understanding the reaction mechanism and how the size of the N-substituent affects the reactivity of the compound. It was found that substitution in the N-derivatives of tetrahydrocytisine occurs equatorially, which implies that the size of the N-substituent does not significantly impact the reactivity of the >C-O bond .

Synthesis Analysis

The synthesis of compounds related to tetracyclines, which are structurally similar to tetrahydrocytisine, has been a subject of interest due to their complex structures. The total synthesis of these compounds provides insights into the chemistry of polycyclic compounds. For instance, the synthesis of (-)-tetracycline from benzoic acid involves a convergent, enantioselective process that includes a Diels-Alder cycloaddition and subsequent steps leading to the formation of the tetracycline structure . Another study describes a novel multicomponent synthesis of tetrahydrofuro[2,3-c]pyridines, which demonstrates the complexity and creativity involved in synthesizing polycyclic structures .

Molecular Structure Analysis

The molecular structure of tetrahydrocytisine derivatives has been explored through the study of tetrahydroacridines. These compounds have been synthesized from various starting materials and characterized using NMR data. The relative configuration of these molecules has been determined by X-ray crystallography, providing a deeper understanding of their three-dimensional structure .

Chemical Reactions Analysis

The chemical reactivity of tetrahydrocytisine has been investigated through its acid hydrolysis. The study proposes a mechanism for this reaction, which is crucial for understanding the stability and reactivity of the compound under different conditions . Additionally, the synthesis of complex tetracyclic structures, such as 1,2,3,4-tetrahydrocinnoline products, involves cycloaddition reactions that contribute to the knowledge of chemical reactivity in polycyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetracycline analogs, which are related to tetrahydrocytisine, have been modeled using molecular mechanics. This modeling includes the consideration of different tautomeric forms and their interactions with proteins and RNA. The force field developed for these compounds is consistent with the CHARMM force field and provides insights into the stability and conformational preferences of tetracyclines in solution .

Scientific Research Applications

  • Acid Hydrolysis Studies : A study by Salikhov et al. (1972) focused on the acid hydrolysis of Tetrahydrocytisine and its N-derivatives. It proposed a mechanism for the reaction and found that substitution in the N-derivatives of Tetrahydrocytisine takes place in the equatorial direction. This study is significant as it provides insights into the chemical behavior and stability of Tetrahydrocytisine under acidic conditions (Salikhov et al., 1972).

  • Ligand Synthesis for Catalysis : Research by Philipova et al. (2015) utilized (-)-Cytisine and Tetrahydrocytisine for synthesizing novel phosphino-benzenecarboxamide ligands. These ligands were applied in Pd-catalyzed asymmetric allylic alkylation, demonstrating excellent conversions and enantioselectivity. This illustrates the application of Tetrahydrocytisine in creating catalysts for specific organic reactions (Philipova et al., 2015).

  • Tetracyclines in Dermatology : Although not directly about Tetrahydrocytisine, research on tetracyclines, a related class of compounds, shows their broad applications. For instance, Sapadin and Fleischmajer (2006) discussed the nonantibiotic properties of tetracyclines, including their roles in inflammation, proteolysis, angiogenesis, and more. This indicates the potential of structurally related compounds like Tetrahydrocytisine in various medical applications (Sapadin & Fleischmajer, 2006).

  • Mitochondrial Function Impairment : Tetracycline antibiotics, including Tetrahydrocytisine analogs, have been found to impair mitochondrial function. A study by Chatzispyrou et al. (2015) highlighted the risks of using tetracyclines in experimental approaches due to their impact on mitochondrial translation and function. This research provides caution regarding the use of Tetrahydrocytisine in biological experiments (Chatzispyrou et al., 2015).

  • Periodontal Disease Treatment : Collins et al. (1989) evaluated the use of tetracycline hydrochloride, related to Tetrahydrocytisine, in treating periodontal disease. They assessed controlled-release compacts containing tetracycline for their effectiveness, illustrating the potential therapeutic applications of Tetrahydrocytisine-related compounds in dental health (Collins et al., 1989).

properties

IUPAC Name

7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVYCGMBGRYVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC(CNC3)CN2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrocytisine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrocytisine
Reactant of Route 2
Tetrahydrocytisine
Reactant of Route 3
Tetrahydrocytisine
Reactant of Route 4
Tetrahydrocytisine
Reactant of Route 5
Tetrahydrocytisine
Reactant of Route 6
Tetrahydrocytisine

Citations

For This Compound
75
Citations
P Scheiber, P Nemes - Arkivoc, 2008 - arkat-usa.org
Due to its ability to affect the nicotinic cholinergic receptors1 selectively, cytisine 1, a well known and widespread representative of quinolizidine alkaloids2 of family Leguminosae has …
Number of citations: 5 www.arkat-usa.org
AV Ivachtchenko, A Khvat, SE Tkachenko… - Tetrahedron letters, 2004 - Elsevier
Novel 1,3-diazaadamantane structures and were prepared from tetrahydro(−)-cytisine using intermolecular conversions within the bispidine moiety. 2-Oxo derivative was synthesized …
Number of citations: 20 www.sciencedirect.com
J Rouden, MC Lasne, J Blanchet, J Baudoux - Chemical reviews, 2014 - ACS Publications
… A short synthesis of tetrahydrocytisine (±)-246a employing a double Mannich reaction to construct the diazatricyclic skeleton of the alkaloid was described (Scheme 62). (184) Ring A …
Number of citations: 150 pubs.acs.org
KA Krasnov, VG Kartsev, EV Dobrokhotova… - Chemistry of Natural …, 2018 - Springer
… The goals of the present work were to prepare tetrahydrocytisine derivatives capable of … CH 2 -12 methylenes of tetrahydrocytisine. For this, starting tetrahydrocytisine (1) was modified in …
Number of citations: 7 link.springer.com
R Greinwald, C Henrichs, G Veen, JH Ross… - … systematics and ecology, 1995 - Elsevier
… alkaloids and tetrahydrocytisine derivatives with a fully saturated ring A. Cytisine, N-methylcytisine, tetrahydrorhombifoline, tetrahydrocytisine, N-methyltetrahydrocytisine, lupanine and …
Number of citations: 18 www.sciencedirect.com
SI Salikhov, VB Leont'ev, SL Komarevtsev… - Bulletin of the Academy …, 1972 - Springer
… In order to ascertain the effect of a substituent located at a distance from the reaction center we studied the acid hydrolysis of tetrahydrocytisine (t), N-ethyltetrahydrocytisine (II) and N-…
Number of citations: 3 link.springer.com
ZU Petrochenko, AI Begisheva, K Orazgeldiev… - Chemistry of Natural …, 1970 - Springer
… The second product differs in composition from tetrahydrocytisine by a C2H 5 group. Its NMR … To confirm its structure, by ethylating tetrahydrocytisine with ethyl bromide we obtained N-…
Number of citations: 3 link.springer.com
I Philipova, G Stavrakov, N Vassilev, R Nikolova… - Journal of …, 2015 - Elsevier
… The latter were obtained from cytisine and tetrahydrocytisine, and tetrahydrodeoxocytisine thereof. … The X-ray structure of the tetrahydrocytisine-derived ligand was in agreement with the …
Number of citations: 19 www.sciencedirect.com
R Greinwald, JH Ross, L Witte, FC Czygan - Biochemical systematics and …, 1996 - Elsevier
… The absence of tetrahydrocytisine derivatives in T. incana separates this species from T. … Tetrahydrocytisine derivatives with a fully saturated ring A, which were detected recently as …
Number of citations: 14 www.sciencedirect.com
R Greinwald, L Witte - Biochemical Systematics and Ecology, 1993 - Elsevier
… Tetrahydrocytisine and structurally related alkaloids occur in most of the species, but rarely in more than trace amounts. The discovery of α-pyridone alkaloids in Anarthrophyllum has …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.